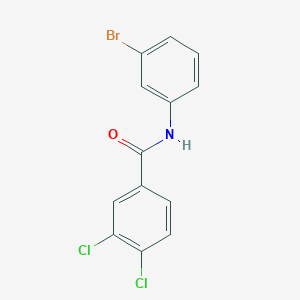

N-(3-bromophenyl)-3,4-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves reactions under specific conditions to introduce the desired substituents into the benzamide structure. For example, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves elimination, reduction, and bromination reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde (Bi, 2014).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray diffraction to determine the crystal structure, showcasing how substituents influence the overall molecular conformation. For instance, studies on similar compounds, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, reveal planar molecules held together by intermolecular hydrogen bonding, indicative of the potential structural characteristics of N-(3-bromophenyl)-3,4-dichlorobenzamide (Jethmalani et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can provide insights into the reactivity and interaction with other chemicals. For instance, the reactivity of 1-chloro-3-phenyldiazirines, which can further react to afford mixtures of bromo- and chloro-phenyldiazirines, might reflect on the chemical behavior of this compound under similar conditions (Martinů & Dailey, 2006).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystalline form, can be determined through methods like differential scanning calorimetry and solubility tests. Studies on conformational polymorphism in similar compounds highlight the importance of molecular structure on the physical properties, such as stability and solubility (Bashkirava et al., 2007).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential aspects. For compounds like this compound, analyses such as NMR, IR spectroscopy, and mass spectrometry can provide detailed insights into the chemical environment and potential reactivity patterns (Zhang, 2020).

Applications De Recherche Scientifique

Antifungal Properties

N-(3-bromophenyl)-3,4-dichlorobenzamide and its derivatives have been studied for their antifungal properties. Research has shown that these compounds display broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates. This suggests their potential use in treating fungal infections (Buchta et al., 2004).

Environmental Fate and Degradation

The environmental fate of structurally related benzonitrile herbicides, including this compound, has been a subject of interest. These compounds are used in agriculture and public areas, and their degradation pathways, accumulation of persistent metabolites, and the diversity of involved degrader organisms are significant for environmental studies (Holtze et al., 2008).

Reaction Mechanisms

Studies have also been conducted on the reaction mechanisms involving this compound derivatives. These studies explore the formation of various compounds through different reaction pathways, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Martinů et al., 2006).

Herbicidal and Pesticidal Applications

This compound derivatives have been identified as having potential utility as herbicides and pesticides. They have been shown to be effective against various types of weeds and may have applications in different agricultural settings (Viste et al., 1970).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-bromophenyl)-3,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO/c14-9-2-1-3-10(7-9)17-13(18)8-4-5-11(15)12(16)6-8/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJDNKWLJSANHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide](/img/structure/B5563995.png)

![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)

![7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5564022.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)

![(4R)-1-benzyl-N-ethyl-4-{[(2-methylphenyl)acetyl]amino}-L-prolinamide](/img/structure/B5564047.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)

![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)

![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)

![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)